Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride typically involves the protection of the piperidine nitrogen, followed by functionalization of the piperidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The synthesis can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a valuable tool in the study of biochemical pathways and drug development.
Industry: Its role as a building block in organic synthesis makes it useful in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the aminomethyl and methoxy groups.
Tert-butyl 4-(hydroxymethyl)-1-piperidinecarboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.
Tert-butyl 4-(methoxymethyl)-1-piperidinecarboxylate: Features a methoxymethyl group in place of the aminomethyl group.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride is unique due to the presence of both aminomethyl and methoxy groups on the piperidine ring. These functional groups confer distinct chemical properties and reactivity, making the compound versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;/h5-9,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZYTHQCNILLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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